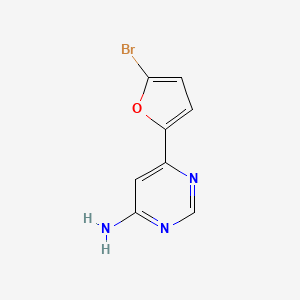
6-(5-Bromofuran-2-yl)pyrimidin-4-amin
Übersicht
Beschreibung
“6-(5-Bromofuran-2-yl)pyrimidin-4-amine” is a chemical compound that has drawn the attention of researchers in various fields due to its unique properties. It has a molecular weight of 240.06 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(5-bromo-2-furyl)-4-pyrimidinamine . The InChI code is 1S/C8H6BrN3O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H, (H2,10,11,12) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Krebstherapie
6-(5-Bromofuran-2-yl)pyrimidin-4-amin hat sich im Bereich der präzisen Krebstherapie als vielversprechend erwiesen. Studien haben gezeigt, dass Derivate dieser Verbindung so modifiziert werden können, dass sie gezielt auf bestimmte Krebszelllinien wirken . Computergestützte Analysen haben Einblicke in die elektronische Struktur und die chemische Reaktivität geliefert, die für die Entwicklung von Verbindungen mit hoher antiproliferativer Aktivität gegen eine Reihe von Krebsarten entscheidend sind .
Materialwissenschaft
In der Materialwissenschaft werden Derivate dieser Verbindung aufgrund ihrer elektronischen Eigenschaften untersucht, die für die Entwicklung neuer Materialien für elektronische Geräte von Vorteil sein könnten. Die molekulare Struktur ermöglicht Modifikationen, die zu Materialien mit wünschenswerten Leitfähigkeiten und Reaktivitäten führen könnten .
Chemische Synthese
Die Verbindung dient als Baustein in der chemischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Ihr Bromatom kann in Kreuzkupplungsreaktionen verwendet werden, was sie zu einem wertvollen Bestandteil bei der Synthese verschiedener organischer Verbindungen macht .
Analytische Chemie
In der analytischen Chemie wird this compound aufgrund seiner Eigenschaften in spektroskopischen Analysetechniken wie NMR, HPLC, LC-MS und UPLC verwendet. Diese Techniken sind für die Identifizierung und Quantifizierung von Substanzen in komplexen Mischungen unerlässlich .
Life-Science-Forschung
Diese Verbindung wird in der Life-Science-Forschung verwendet, um biologische Prozesse auf molekularer Ebene zu untersuchen. Sie kann in Assays eingesetzt werden, um Enzymaktivitäten, Rezeptor-Ligand-Wechselwirkungen und andere biochemische Pfade zu untersuchen .
Computergestützte Analysen
Die Verbindung wird computergestützten Analysen unterzogen, um ihr Verhalten in verschiedenen Umgebungen vorherzusagen. Quantenchemische Modellierungen helfen, ihre Wechselwirkung mit anderen Molekülen zu verstehen, was für die Wirkstoffentwicklung und die Materialentwicklung von entscheidender Bedeutung ist .
Hochdurchsatz-Antiproliferative Bewertung
Sie wird auch in Hochdurchsatz-Screening-Methoden eingesetzt, um ihre antiproliferativen Wirkungen auf eine Vielzahl von Zelllinien zu bewerten. Dies hilft bei der schnellen Identifizierung potenzieller therapeutischer Kandidaten zur Weiterentwicklung .
Quantenchemische Modellierung
Schließlich ist die quantenchemische Modellierung eine weitere wichtige Anwendung. Diese computergestützte Technik wird verwendet, um die elektronische Struktur, Reaktivität und Stabilität der Verbindung vorherzusagen, die wichtige Parameter in der Wirkstoffentwicklung und Materialwissenschaft sind .
Wirkmechanismus
The mechanism of action of 5-BFP is not yet fully understood. However, it is believed that the compound binds to enzymes and other proteins in the cell, altering their structure and function. This binding is thought to be mediated by hydrogen bonding and van der Waals interactions between the 5-bromofuran-2-yl and pyrimidine rings of 5-BFP and the amino acid residues of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BFP are still being studied. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 5-BFP has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations of Lab Experiments
5-BFP is an ideal compound for use in laboratory experiments due to its unique structure and its ability to bind to enzymes and other proteins. Its structure allows for the study of enzyme-substrate interactions, as well as the effects of small organic molecules on protein structure and function. Additionally, its ability to bind to enzymes and other proteins makes it an ideal compound for the design of novel drug molecules and for the development of new pharmaceuticals. However, its reactivity and instability can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-BFP. These include further studies into its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and biochemistry. Additionally, further research into its mechanism of action and its ability to bind to enzymes and other proteins could lead to the development of more effective drugs and pharmaceuticals. Finally, further research into its synthesis and its reactivity and stability could lead to improved methods for its production and use in the laboratory.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(5-bromofuran-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQDZHVLDPUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


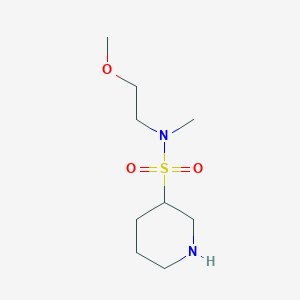
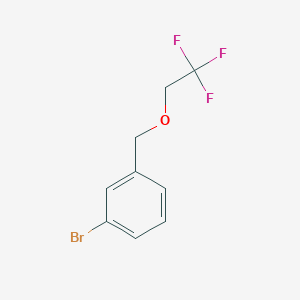
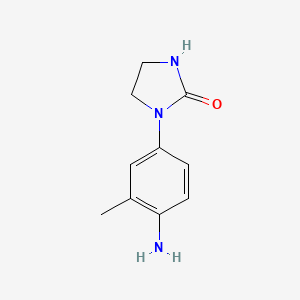

![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

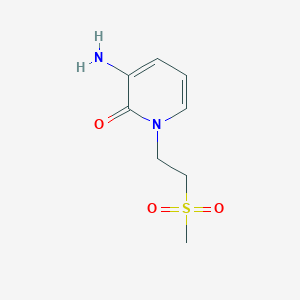
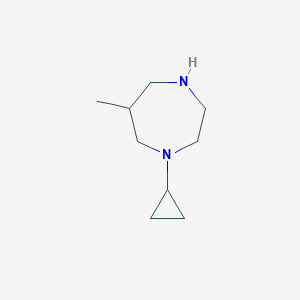
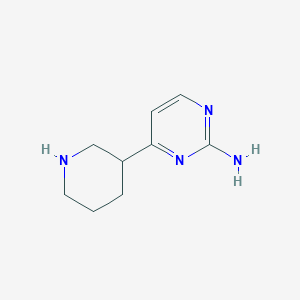
![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)
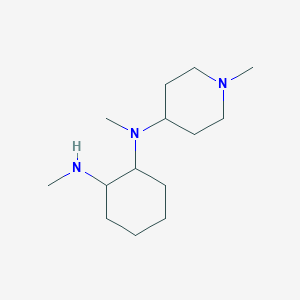
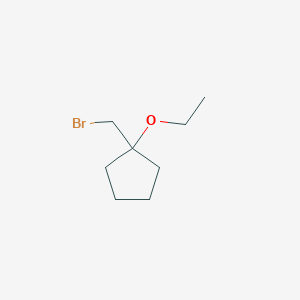
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)
